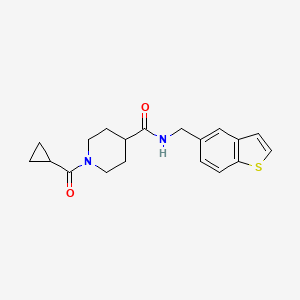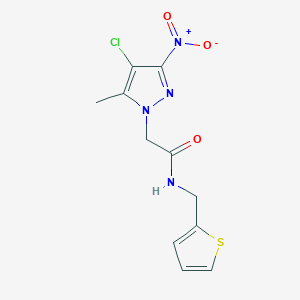![molecular formula C16H22N4O3 B5665534 2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. For instance, potent CCR4 antagonists with a 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine structure were synthesized, highlighting the compound's relevance in drug discovery (Shukla et al., 2016). Similarly, methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have been developed, showcasing the synthetic versatility of spirocyclic compounds (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro-arrangement, where a spiro atom is shared between two rings. This unique structure contributes to the compound's chemical reactivity and potential biological interactions. The stereocontrolled preparation of 3-acyltetrahydrofurans, including a compound with a similar spiro[4.5]decane framework, demonstrates the importance of stereochemistry in these molecules (Overman & Rishton, 2003).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, including cyclization, functionalization, and rearrangements, due to their multifunctional sites. For example, the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates under microwave irradiation showcases the compound's reactivity and the use of green chemistry principles in its synthesis (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal and molecular structure of similar compounds provide insights into the relationship between structure and physical properties, which is crucial for their application in material science and drug development (Graus et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid and related compounds, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical environments, are central to their utility in synthetic chemistry and drug design. The enhanced reactivity of certain spirocyclic compounds in specific reactions highlights the importance of understanding these chemical properties for their application in synthesis and drug discovery (Rashevskii et al., 2020).
Propiedades
IUPAC Name |
2-acetyl-8-(pyrimidin-2-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)20-11-16(9-13(20)15(22)23)3-7-19(8-4-16)10-14-17-5-2-6-18-14/h2,5-6,13H,3-4,7-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIIGLWMMZWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CCN(CC2)CC3=NC=CC=N3)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxypropyl)-N-methyl-3-oxo-N-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5665473.png)
![9-(4-chlorophenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5665481.png)
![N,N-dimethyl-5-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5665483.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(2-methyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5665507.png)

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5665517.png)
![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)

![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5665535.png)
![5-({[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B5665546.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B5665552.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)